molecular formula C6H6FNO5S2 B2544549 1-Fluorosulfonyloxy-2-sulfamoylbenzene CAS No. 2411262-95-6

1-Fluorosulfonyloxy-2-sulfamoylbenzene

Cat. No.: B2544549
CAS No.: 2411262-95-6
M. Wt: 255.23
InChI Key: KCJNKUZUHIWVET-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-2-sulfamoylbenzene is a fluorinated aromatic compound featuring two distinct functional groups: a fluorosulfonyloxy (-OSO₂F) group at position 1 and a sulfamoyl (-SO₂NH₂) group at position 2 on the benzene ring. These substituents confer unique chemical properties:

  • Fluorosulfonyloxy: A strong electron-withdrawing group that enhances electrophilic reactivity and acts as a superior leaving group in substitution reactions.
  • Sulfamoyl: A polar group capable of hydrogen bonding, influencing solubility and biological interactions.

Properties

IUPAC Name

1-fluorosulfonyloxy-2-sulfamoylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-3-1-2-4-6(5)14(8,9)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNKUZUHIWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluorosulfonyloxy-2-sulfamoylbenzene typically involves the introduction of the fluorosulfonyl group into a benzene ring. One of the most efficient methods for producing sulfonyl fluorides, including 1-Fluorosulfonyloxy-2-sulfamoylbenzene, is through direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and operationally simple, enabling the efficient introduction of the fluorosulfonyl group into a wide range of complex molecules .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-2-sulfamoylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-Fluorosulfonyloxy-2-sulfamoylbenzene has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.

    Drug Discovery: The compound is investigated for its potential use in the development of new pharmaceuticals.

    Materials Science: It is used in the creation of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-2-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the development of chemical probes and pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 1-Fluorosulfonyloxy-2-sulfamoylbenzene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Properties/Applications Safety Considerations
1-Fluorosulfonyloxy-2-sulfamoylbenzene Not provided C₆H₄FNO₅S₂ ~253 (estimated) 1-Fluorosulfonyloxy, 2-Sulfamoyl Likely solid High reactivity (leaving group), drug synthesis Likely hazardous (use PPE)
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene N/A C₁₄H₁₁F₄S 296.30 1-Benzylsulfanyl, 2-Fluoro, 4-CF₃ Not specified Organofluorine research, materials science Hazardous (requires PPE)
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene 1803582-26-4 C₈H₆F₄OS 226.19 1-Difluoromethoxy, 2-Difluoromethylsulfanyl Liquid High electronegativity, stability Safety data unavailable
1-Fluoro-2-(methylsulfonyl)benzene 654-47-7 C₇H₇FO₂S 174.19 1-Fluoro, 2-Methylsulfonyl Not specified Intermediate in organic synthesis Limited safety data
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene 1824071-56-8 C₈H₆F₄O₂S 258.19 1-Fluoro, 2-Methylsulfonyl, 4-CF₃ Not specified Enhanced electron-withdrawing effects SDS available, 97% purity

Research Findings and Trends

Synthetic Utility : Fluorosulfonyloxy derivatives are prized in cross-coupling reactions, outperforming methylsulfonyl groups in leaving-group efficiency .

Pharmaceutical Potential: Sulfamoyl-containing analogs are prevalent in sulfonamide antibiotics, suggesting the target compound’s relevance in drug discovery .

Stability Challenges : Trifluoromethyl groups (e.g., ) enhance stability but reduce reactivity compared to fluorosulfonyloxy .

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